N-[(3-chloro-4-methoxyphenyl)methyl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[(3-chloro-4-methoxyphenyl)methyl]-3-(trifluoromethyl)benzamide is a synthetic organic compound that features a trifluoromethyl group, a methoxy group, and a chloro-substituted phenyl ring. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that can be leveraged in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-methoxyphenyl)methyl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to yield the benzamide.
Introduction of the Methoxy and Chloro Groups: The methoxy and chloro groups can be introduced through electrophilic aromatic substitution reactions. For instance, 3-chloro-4-methoxybenzyl chloride can be synthesized and then coupled with the benzamide core under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4-methoxyphenyl)methyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and methoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and trifluoromethyl groups.
Coupling Reactions: The benzamide core can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-[(3-chloro-4-methoxyphenyl)methyl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its specific functional groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-methoxyphenyl)methyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the methoxy and chloro groups can modulate the compound’s electronic properties and reactivity. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide
- N-(3-methoxyphenyl)-3-(trifluoromethyl)benzamide
- N-(3-chloro-4-methoxyphenyl)-2-(trifluoromethyl)benzamide
Uniqueness
N-[(3-chloro-4-methoxyphenyl)methyl]-3-(trifluoromethyl)benzamide is unique due to the specific combination of functional groups, which imparts distinct physical and chemical properties. The presence of both the trifluoromethyl and methoxy groups can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-23-14-6-5-10(7-13(14)17)9-21-15(22)11-3-2-4-12(8-11)16(18,19)20/h2-8H,9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAZYYILBPPDPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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